molecular formula C17H13FN2O2S B5888966 S-(6-methoxy-4-methyl-2-quinazolinyl) 2-fluorobenzenecarbothioate

S-(6-methoxy-4-methyl-2-quinazolinyl) 2-fluorobenzenecarbothioate

Cat. No. B5888966
M. Wt: 328.4 g/mol
InChI Key: IOWLJVZBIJIKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(6-methoxy-4-methyl-2-quinazolinyl) 2-fluorobenzenecarbothioate, also known as QL-IX-55, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a thioester that contains both a quinazoline and a benzene ring, and it has been shown to have a number of interesting properties that make it useful for a variety of applications.

Mechanism of Action

The mechanism of action of S-(6-methoxy-4-methyl-2-quinazolinyl) 2-fluorobenzenecarbothioate is not fully understood, but it is thought to involve the inhibition of several key enzymes involved in tumor growth and survival. Specifically, S-(6-methoxy-4-methyl-2-quinazolinyl) 2-fluorobenzenecarbothioate has been shown to inhibit the activity of both the proteasome and the chymotrypsin-like activity of the proteasome.
Biochemical and Physiological Effects:
S-(6-methoxy-4-methyl-2-quinazolinyl) 2-fluorobenzenecarbothioate has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, S-(6-methoxy-4-methyl-2-quinazolinyl) 2-fluorobenzenecarbothioate has been shown to have anti-inflammatory activity, and it has been shown to inhibit the growth of several different types of bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using S-(6-methoxy-4-methyl-2-quinazolinyl) 2-fluorobenzenecarbothioate in lab experiments is its potency. This compound has been shown to be highly effective at inhibiting tumor growth in a variety of cancer cell lines, and it has been shown to be effective at low concentrations. However, one limitation of using this compound is its relatively complex synthesis process, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are several future directions that could be explored in the study of S-(6-methoxy-4-methyl-2-quinazolinyl) 2-fluorobenzenecarbothioate. One area of research that could be explored is the development of more efficient synthesis methods for this compound. Additionally, the mechanism of action of S-(6-methoxy-4-methyl-2-quinazolinyl) 2-fluorobenzenecarbothioate could be further elucidated to better understand how this compound exerts its antitumor activity. Finally, S-(6-methoxy-4-methyl-2-quinazolinyl) 2-fluorobenzenecarbothioate could be tested in vivo to determine its efficacy in animal models of cancer.

Synthesis Methods

The synthesis of S-(6-methoxy-4-methyl-2-quinazolinyl) 2-fluorobenzenecarbothioate is a complex process that involves several steps. The first step is the synthesis of 6-methoxy-4-methyl-2-quinazolinecarboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 2-fluorobenzenethiol to yield the thioester S-(6-methoxy-4-methyl-2-quinazolinyl) 2-fluorobenzenecarbothioate.

Scientific Research Applications

S-(6-methoxy-4-methyl-2-quinazolinyl) 2-fluorobenzenecarbothioate has been studied extensively for its potential use in scientific research. One area of research that has been particularly interested in this compound is cancer biology. Studies have shown that S-(6-methoxy-4-methyl-2-quinazolinyl) 2-fluorobenzenecarbothioate has potent antitumor activity in a variety of cancer cell lines, and it has been shown to induce apoptosis in these cells.

properties

IUPAC Name

S-(6-methoxy-4-methylquinazolin-2-yl) 2-fluorobenzenecarbothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c1-10-13-9-11(22-2)7-8-15(13)20-17(19-10)23-16(21)12-5-3-4-6-14(12)18/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWLJVZBIJIKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SC(=O)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.